molecular formula C6H11Cl2O4P B14414012 Diethyl (1,1-dichloro-2-oxoethyl)phosphonate CAS No. 84336-27-6

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate

Cat. No.: B14414012
CAS No.: 84336-27-6
M. Wt: 249.03 g/mol
InChI Key: OPCMCVUMSDVWPG-UHFFFAOYSA-N
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Description

(Diethoxyphosphinyl)dichloroacetaldehyde is a chemical compound characterized by the presence of both diethoxyphosphinyl and dichloroacetaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the presence of a chlorinating agent such as chlorine or hypochlorous acid, and the process is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of (Diethoxyphosphinyl)dichloroacetaldehyde may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(Diethoxyphosphinyl)dichloroacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(Diethoxyphosphinyl)dichloroacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which (Diethoxyphosphinyl)dichloroacetaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diethoxyphosphinyl)dichloroacetaldehyde is unique due to the combination of diethoxyphosphinyl and dichloroacetaldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and industrial applications .

Properties

CAS No.

84336-27-6

Molecular Formula

C6H11Cl2O4P

Molecular Weight

249.03 g/mol

IUPAC Name

2,2-dichloro-2-diethoxyphosphorylacetaldehyde

InChI

InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(7,8)5-9/h5H,3-4H2,1-2H3

InChI Key

OPCMCVUMSDVWPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=O)(Cl)Cl)OCC

Origin of Product

United States

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